molecular formula C23H16ClNO5 B14101910 7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14101910
M. Wt: 421.8 g/mol
InChI Key: POCDPWQSUHNQJW-UHFFFAOYSA-N
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Description

7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrrole ring fused with a chromene ring, along with various functional groups such as a chloro group, a furan ring, and a hydroxyphenyl group

Preparation Methods

The synthesis of 7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

    Introduction of the Chromene Ring: The chromene ring can be introduced through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Functional Group Modifications: The chloro group can be introduced through a halogenation reaction using chlorine or a chlorinating agent. The furan ring can be attached via a Friedel-Crafts alkylation reaction using furan and an appropriate alkyl halide.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, ensuring the correct positioning of all functional groups.

Chemical Reactions Analysis

7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems under appropriate conditions.

Scientific Research Applications

7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, are being explored in various studies.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects. For example, the hydroxyphenyl group can form hydrogen bonds with target proteins, while the chloro group can participate in halogen bonding interactions. The furan ring and pyrrole ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

When compared to similar compounds, 7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and ring systems. Similar compounds include:

    7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the methyl group at position 6.

    This compound: Lacks the chloro group at position 7.

    This compound: Lacks the furan ring.

These similar compounds may exhibit different chemical and biological properties due to the absence or presence of specific functional groups, highlighting the importance of the unique structure of this compound.

Properties

Molecular Formula

C23H16ClNO5

Molecular Weight

421.8 g/mol

IUPAC Name

7-chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H16ClNO5/c1-12-8-18-16(10-17(12)24)21(27)19-20(13-4-2-5-14(26)9-13)25(23(28)22(19)30-18)11-15-6-3-7-29-15/h2-10,20,26H,11H2,1H3

InChI Key

POCDPWQSUHNQJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)O)CC5=CC=CO5

Origin of Product

United States

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